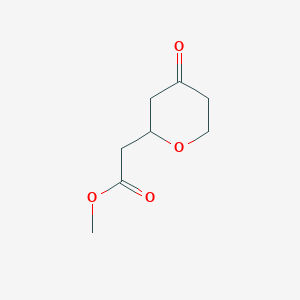

![molecular formula C23H22N4O5S2 B3012575 N-(4-乙酰氨基苯基)-2-((4-(2-((苯并[d][1,3]二氧杂环-5-基甲基)氨基)-2-氧代乙基)噻唑-2-基)硫代)乙酰胺 CAS No. 941937-22-0](/img/structure/B3012575.png)

N-(4-乙酰氨基苯基)-2-((4-(2-((苯并[d][1,3]二氧杂环-5-基甲基)氨基)-2-氧代乙基)噻唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

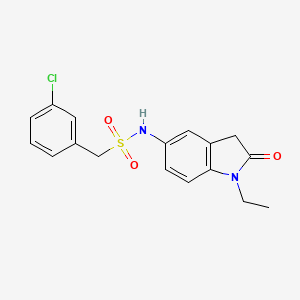

The compound "N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a novel molecule that appears to be related to a family of bioactive molecules with potential anticancer properties. The related compounds have been synthesized and evaluated for their activity against various cancer cell lines, including those resistant to other treatments .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aminobenzoic acid with aminothiophenol, followed by acetylation and further reactions with heterocyclic derivatives . In a similar vein, the title compound would likely be synthesized through a multi-step process involving the formation of an acetamide linkage, the introduction of a thiazole moiety, and the attachment of a benzo[d][1,3]dioxol-5-ylmethyl group. The synthesis process is crucial as it can affect the yield, purity, and pharmacokinetic properties of the compound .

Molecular Structure Analysis

The molecular structure of the title compound would include an acetamide group linked to a thiazole ring, which is a common feature in molecules with anticancer activity . The presence of a benzo[d][1,3]dioxol-5-ylmethyl group suggests additional interactions with biological targets. The structure-activity relationship (SAR) is important for understanding how changes in the molecule can impact its biological activity .

Chemical Reactions Analysis

The title compound, due to its functional groups, may undergo various chemical reactions. For instance, the acetamide group could be involved in hydrolysis reactions, while the thiazole ring might participate in electrophilic substitution. The benzo[d][1,3]dioxol-5-ylmethyl group could also be reactive under certain conditions. These reactions can be exploited to further modify the compound or to understand its metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound, such as solubility, stability, and melting point, would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for moderate to high lipophilicity, which could affect its absorption and distribution in biological systems. The compound's reactivity and interactions with biological targets would be key factors in its pharmacological profile .

Relevant Case Studies

While specific case studies on the title compound are not provided, related compounds have demonstrated significant anticancer activity in vitro and in vivo. For example, lead compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family showed high potency against melanoma, pancreatic cancer, and CML, inducing apoptosis and autophagy . Another compound, KX2-391, exhibited selective inhibition of Src kinase, which is implicated in cancer progression . These studies highlight the potential of thiazole-containing acetamides as anticancer agents and provide a context for the evaluation of the title compound's therapeutic potential.

科学研究应用

抗肿瘤活性

- Yurttaş、Tay 和 Demirayak (2015) 的一项研究合成了该化合物的衍生物,重点关注其潜在的抗肿瘤活性。他们针对各种人肿瘤细胞系测试了这些化合物,发现某些衍生物对某些癌细胞系表现出相当大的抗癌活性 (Yurttaş, Tay, & Demirayak, 2015)。

抗氧化和抗炎特性

- Koppireddi 等人 (2013) 探索了新型衍生物的抗氧化和抗炎活性。他们发现某些化合物在各种检测中表现出良好的抗氧化活性,而另一些化合物则表现出优异的抗炎活性 (Koppireddi 等人,2013)。

抗菌活性

- Gullapelli、Thupurani 和 Brahmeshwari (2014) 报告了从该类别合成化合物用于抗菌应用。他们合成了衍生物并测试了它们的抗菌活性,表明在对抗细菌感染方面具有潜在应用 (Gullapelli、Thupurani 和 Brahmeshwari,2014)。

抗菌活性

- Fahim 和 Ismael (2019) 研究了某些衍生物的抗菌活性,发现一些合成的化合物表现出良好的抗菌特性 (Fahim 和 Ismael,2019)。

α-葡萄糖苷酶抑制活性

- Koppireddi 等人 (2014) 还评估了这些化合物对 α-葡萄糖苷酶的抑制活性,发现一些衍生物表现出良好的抑制,这可能对糖尿病治疗产生影响 (Koppireddi 等人,2014)。

抗惊厥评估

- Nath 等人 (2021) 探索了吲哚啉衍生物的抗惊厥活性,强调了这些化合物在癫痫治疗中的潜在应用 (Nath 等人,2021)。

属性

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2/c1-14(28)25-16-3-5-17(6-4-16)26-22(30)12-34-23-27-18(11-33-23)9-21(29)24-10-15-2-7-19-20(8-15)32-13-31-19/h2-8,11H,9-10,12-13H2,1H3,(H,24,29)(H,25,28)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABCOEGXMZJGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

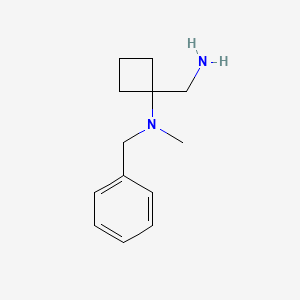

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

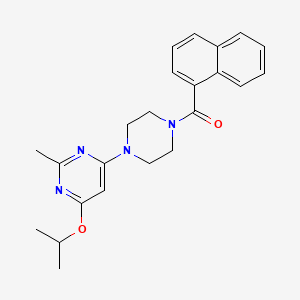

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

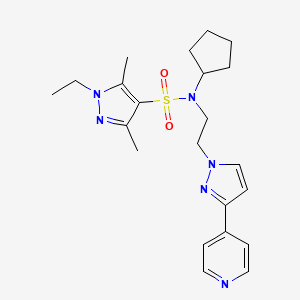

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)